molecular formula C21H20N6O2S B2896692 4-methyl-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide CAS No. 1014028-19-3

4-methyl-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2896692
CAS No.: 1014028-19-3
M. Wt: 420.49
InChI Key: VJHRQOJLZOAEME-UHFFFAOYSA-N
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Description

4-methyl-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H20N6O2S and its molecular weight is 420.49. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-methyl-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide are largely determined by its interactions with enzymes, proteins, and other biomolecules . The compound has been found to have strong H-bonding interactions with the residual amino acids in the active site of the enzyme . These interactions can influence the biochemical reactions in which the compound is involved.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . For instance, it has been identified as a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 . It inhibits glucose uptake by Hela-MaTu cells , thereby influencing cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s strong H-bonding interactions with the residual amino acids in the active site of the enzyme play a crucial role in its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, the compound has been found to elicit better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Properties

IUPAC Name

4-methyl-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c1-15-3-9-19(10-4-15)30(28,29)26-18-7-5-17(6-8-18)22-20-11-12-21(24-23-20)27-14-13-16(2)25-27/h3-14,26H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHRQOJLZOAEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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